molecular formula C8H7BrF2O2S B2704804 Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate CAS No. 1286792-85-5

Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate

Cat. No.: B2704804
CAS No.: 1286792-85-5
M. Wt: 285.1
InChI Key: QTRBICWOMVCURG-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate is a fluorinated organic compound featuring a bromothiophene ring linked to a difluoroacetate ester group. Its molecular formula is C₉H₈BrF₂O₂S, with a molecular weight of 280.07 g/mol . The bromothiophene moiety provides electron-withdrawing properties, while the difluoroacetate group enhances reactivity in nucleophilic substitution or coupling reactions. This compound is utilized as a building block in pharmaceutical synthesis and materials science .

Properties

IUPAC Name

ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2S/c1-2-13-7(12)8(10,11)5-3-4-6(9)14-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRBICWOMVCURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(S1)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate typically involves the bromination of thiophene followed by the introduction of the difluoroacetate group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated thiophene is then reacted with ethyl 2,2-difluoroacetate under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the thiophene ring is a potential site for nucleophilic substitution. Such reactions are facilitated by the thiophene’s aromaticity, which stabilizes the transition state.

Reaction Type Reagents Conditions Outcome
SNAr (Nucleophilic Aromatic Substitution) Nucleophiles (e.g., amines, alkoxides)Polar aprotic solvents (DMF, DMSO)Replacement of Br with nucleophile
Cross-Coupling Reactions (e.g., Suzuki)Boronic acids, palladium catalystsBase (Na₂CO₃), solvents (THF, toluene)Formation of C-C bonds at the thiophene position

Mechanistic Insight: The bromine’s electron-deficient environment on the thiophene ring enhances its susceptibility to nucleophilic attack, particularly under basic conditions .

Ester Hydrolysis

The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid. This reaction is critical for synthesizing derivatives for biological studies.

Reaction Type Reagents Conditions Outcome
Acid-Catalyzed Hydrolysis H₂SO₄, H₂OReflux, heat (100°C)Carboxylic acid derivative
Base-Catalyzed Hydrolysis NaOH, H₂ORoom temperatureSodium salt of carboxylic acid

Relevance: Hydrolysis products are often intermediates for further functionalization, such as amidation or conjugation .

Radical-Mediated Reactions

The CF₂Br group may participate in radical chemistry, as observed in analogous bromodifluoroacetates.

Reaction Type Reagents Conditions Outcome
Radical Ring-Opening Light (blue LEDs), bases (e.g., K₃PO₄)Solvents (DMA, MeCN)Formation of ring-opened products

Mechanistic Insight: The CF₂Br group likely acts as a radical acceptor, enabling transformations such as cyclopropane ring-opening or β-scission .

Addition Reactions

The CF₂Br group can act as an electrophilic site for conjugate additions.

Reaction Type Reagents Conditions Outcome
Michael Addition Enolates, ketonesZn, silyl chloridesα-Bromofluoro-β-hydroxy esters

Relevance: Such additions are widely used to synthesize fluorinated β-hydroxy esters for medicinal applications .

Cross-Coupling Reactions

The bromine substituent on the thiophene ring enables palladium-catalyzed couplings.

Reaction Type Reagents Conditions Outcome
Suzuki Coupling Boronic acids, Pd(0) catalystsBase, solventsBiaryl or heteroaryl derivatives

Key Feature: The electron-withdrawing fluorine atoms enhance the thiophene’s reactivity toward coupling partners .

Mechanistic Considerations

  • Electron-Withdrawing Effects : The CF₂Br group and fluorines on the thiophene ring stabilize carbocations and radical intermediates, accelerating substitution and addition reactions .

  • Stereochemical Control : In reactions like aldol additions, the CF₂Br group’s rigidity can influence diastereoselectivity .

Scientific Research Applications

Organic Synthesis

Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to construct more complex molecular architectures.

Key Reactions:

  • Nucleophilic Substitution: The difluoroacetate group can be replaced by various nucleophiles, leading to new derivatives.
  • Cross-Coupling Reactions: This compound can undergo Suzuki or Heck reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

Medicinal Chemistry

Research indicates that this compound exhibits promising pharmacological properties. It is being investigated for its potential as an anti-inflammatory and anticancer agent.

Case Studies:

  • A study demonstrated that derivatives of this compound showed significant activity against various cancer cell lines, including prostate and breast cancer cells .
  • Another research highlighted its role as a selective antagonist for peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic diseases and cancer .

Material Science

In material science, thiophene derivatives are crucial for developing organic semiconductors and conductive polymers due to their electronic properties.

Applications:

  • Organic Photovoltaics: Compounds like this compound can be used to create efficient materials for solar cells.
  • Conductive Polymers: The incorporation of this compound into polymer matrices enhances conductivity and stability.

In Medicinal Chemistry

In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The presence of bromine and difluoroacetate groups significantly influences binding affinity and selectivity towards these targets.

In Material Science

The electronic properties of the compound allow it to function effectively as a semiconductor. Its ability to facilitate charge transport is vital for applications in electronic devices.

Comparative Data Table

Application AreaKey FeaturesPotential Outcomes
Organic SynthesisVersatile building blockFormation of complex molecules
Medicinal ChemistryAnti-inflammatory & anticancer potentialNew therapeutic agents
Material ScienceOrganic semiconductors & conductive polymersEnhanced device performance

Mechanism of Action

The mechanism of action of ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoroacetate groups can influence the compound’s binding affinity and selectivity. In material science, the compound’s electronic properties are crucial for its function as a semiconductor or conductive polymer.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name CAS No. Aromatic Ring Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate N/A Thiophene 5-Bromo C₉H₈BrF₂O₂S 280.07 Reference compound; bromothiophene core.
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate 885068-75-7 Phenyl 3-Bromo C₁₀H₉BrF₂O₂ 279.08 Phenyl vs. thiophene; bromine at meta position .
Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate 1180536-37-1 Phenyl 2-Bromo C₁₀H₉BrF₂O₂ 279.08 Bromine at ortho position; increased steric hindrance .
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate 135334-14-4 Phenyl 3-Chloro C₁₀H₉ClF₂O₂ 234.63 Chlorine (smaller, less electronegative than Br) .
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate 1215206-21-5 Phenyl 2,5-Dichloro C₁₀H₈Cl₂F₂O₂ 265.07 Dual electron-withdrawing Cl substituents .
Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate 1226808-72-5 Phenyl 5-Bromo, 2-methyl C₁₁H₁₁BrF₂O₂ 293.11 Methyl group adds steric bulk .
Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)-2,2-difluoroacetate N/A Phenyl 3,5-CF₃ C₁₂H₈F₈O₂ 336.18 Strong electron-withdrawing CF₃ groups .

Electronic and Steric Effects

  • Aromatic Ring Type :

    • Thiophene (target compound): Contains a sulfur atom, contributing to π-electron delocalization and enhanced reactivity in electrophilic substitution compared to phenyl derivatives .
    • Phenyl (analogs): Lacks sulfur, leading to different electronic profiles. For example, phenyl derivatives with bromine (e.g., 885068-75-7) exhibit reduced resonance stabilization compared to thiophene .
  • Substituent Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity compared to chlorine result in weaker electron-withdrawing effects but greater polarizability .
  • Trifluoromethyl Groups (e.g., 3,5-bis(trifluoromethyl)phenyl): Intensify electron-withdrawing effects, making the compound more reactive in SNAr (nucleophilic aromatic substitution) reactions .

Biological Activity

Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate is a compound belonging to the class of thiophene derivatives, characterized by its unique structure that includes a bromine atom at the 5-position of the thiophene ring and a difluoroacetate moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C₉H₈BrF₂O₂
  • Molecular Weight : 263.06 g/mol
  • CAS Number : 22098-10-8

Biological Activity

Research into the biological activity of this compound indicates several promising applications:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the bromine atom and difluoromethyl group may enhance its interaction with microbial targets.
  • Anticancer Potential : The compound has been investigated for its anticancer properties, with studies indicating its ability to induce apoptosis in cancer cell lines. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
  • Anti-inflammatory Effects : this compound has also shown potential anti-inflammatory effects in vitro, suggesting it could be beneficial in treating inflammatory diseases.

The mechanism of action for this compound is primarily attributed to its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom can facilitate nucleophilic attacks, while the difluoroacetate moiety can participate in electrophilic reactions, leading to the formation of biologically active metabolites.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.1 mg/mL
Escherichia coli0.05 mg/mL
Pseudomonas aeruginosa0.15 mg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria.

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell growth with an IC₅₀ value of:

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15

The compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Case Studies

  • Case Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The findings highlighted its superior activity compared to other derivatives, suggesting that structural modifications significantly impact biological outcomes.
  • Case Study on Anticancer Mechanisms : Another research effort focused on understanding how this compound affects signaling pathways in cancer cells. The study found that it inhibited the PI3K/Akt pathway, which is critical for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate, and how are intermediates validated?

  • Answer : A key intermediate in its synthesis is the bromothiophene derivative. The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, Stille coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with 5-bromothiophene derivatives and ethyl difluoroacetate precursors is a validated approach . Intermediates are typically characterized via 1H^1 \text{H}/19F^{19} \text{F}-NMR and GC-MS to confirm purity and structural integrity.
Intermediate Analytical Method Key Peaks/Data
5-Bromothiophene-2-carboxylic acid1H^1 \text{H}-NMRδ 7.2–7.5 (thiophene protons)
Ethyl difluoroacetateGC-MSm/z 124 (M+^+)

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : 19F^{19} \text{F}-NMR is essential for confirming the difluoroacetate moiety (δ -110 to -120 ppm). 1H^1 \text{H}-NMR identifies thiophene protons (δ 6.8–7.5 ppm) and the ethyl ester group (δ 1.3–4.3 ppm) .
  • X-ray Crystallography : For unambiguous structural confirmation, Mercury software (v2.0+) can visualize crystal packing and intermolecular interactions, especially if the compound forms stable crystals .

Q. How is the compound purified, and what solvent systems are optimal?

  • Answer : Column chromatography with silica gel (hexane/ethyl acetate, 8:2) is commonly used. Recrystallization from ethanol or THF is effective due to the compound’s moderate polarity. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic hydrogenation of related difluoroacetate esters?

  • Answer : Ethyl difluoroacetate derivatives can undergo hydrogenation using Ru/ZrO2x_2 \cdot xH2_2O catalysts in water. The mechanism involves adsorption of the ester onto the catalyst surface, followed by cleavage of the C=O bond and sequential H2_2 addition. Kinetic studies suggest pH 7–8 and absence of Cl^- ions optimize yield (>85%) .
Catalyst Solvent Yield Conditions
Ru/ZrO2x_2 \cdot xH2_2OH2_2O85–90%80°C, 10 bar H2_2, 12 h
NaBH4_4MeOH70–75%0°C, 2 h

Q. How do steric and electronic effects of the 5-bromo-thiophene group influence reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing bromine atom activates the thiophene ring toward electrophilic substitution but creates steric hindrance. DFT calculations show enhanced reactivity in Suzuki-Miyaura couplings due to improved oxidative addition kinetics at the C-Br site. However, bulky ligands (e.g., tri-o-tolylphosphine) are required to prevent side reactions .

Q. What computational methods are used to predict the stability of this compound under varying conditions?

  • Answer : Molecular dynamics (MD) simulations with AMBER force fields predict degradation pathways. The ester group hydrolyzes in acidic conditions (t1/2_{1/2} ≈ 24 h at pH 3), while the C-Br bond is susceptible to photolytic cleavage. DFT (B3LYP/6-31G*) optimizes transition states for hydrolysis, guiding storage recommendations (dark, inert atmosphere) .

Methodological Guidance

Q. How to resolve contradictory data in reaction yields reported for difluoroacetate ester syntheses?

  • Answer : Discrepancies often arise from catalyst loading or solvent purity. For example, NaBH4_4-mediated reductions yield 70–75% in anhydrous MeOH but drop to <50% with trace water. Systematic optimization via Design of Experiments (DoE) is recommended, varying temperature, solvent, and catalyst ratios .

Q. What strategies mitigate hazards during large-scale synthesis (e.g., handling bromine or HF byproducts)?

  • Answer :

  • Bromine Handling : Use closed systems with scrubbers (NaOH traps) to neutralize Br2_2 vapors .
  • HF Mitigation : Calcium gluconate gel must be available for dermal exposure. Reactions are conducted in PTFE-lined reactors to resist corrosion .

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